Superior In Vitro Potency Against Gram-Positive Pathogens (S. aureus, S. pneumoniae)
Trovafloxacin demonstrates significantly greater potency against key Gram-positive pathogens compared to older fluoroquinolones. Against methicillin-susceptible Staphylococcus aureus (MSSA), the MIC90 of trovafloxacin (0.03 μg/mL) is 16-fold lower than that of ciprofloxacin (0.5 μg/mL) and 8-fold lower than levofloxacin (0.25 μg/mL) [1]. Against Streptococcus pneumoniae, trovafloxacin's MIC90 (0.25 μg/mL) is 4-fold lower than that of ciprofloxacin (1.0 μg/mL) and levofloxacin (1.0 μg/mL) [2].
| Evidence Dimension | MIC90 (Minimum Inhibitory Concentration for 90% of isolates) |
|---|---|
| Target Compound Data | Trovafloxacin: 0.03 μg/mL (MSSA); 0.25 μg/mL (S. pneumoniae) |
| Comparator Or Baseline | Ciprofloxacin: 0.5 μg/mL (MSSA), 1.0 μg/mL (S. pneumoniae); Levofloxacin: 0.25 μg/mL (MSSA), 1.0 μg/mL (S. pneumoniae) |
| Quantified Difference | Trovafloxacin is 16x more potent than ciprofloxacin and 8x more potent than levofloxacin against MSSA. It is 4x more potent against S. pneumoniae. |
| Conditions | Broth microdilution assay; Clinical isolates from Japan (n=2,197) [1]; Respiratory tract isolates [2] |
Why This Matters
For researchers selecting a fluoroquinolone to study Gram-positive infections or test susceptibility, trovafloxacin's superior potency ensures robust activity at lower concentrations, reducing the risk of off-target effects in vitro.
- [1] Susceptibility of clinical isolates from Japan to trovafloxacin and other antimicrobial agents. Japanese Journal of Chemotherapy. 2001;49(4):241-256. View Source
- [2] In-vitro activities of ciprofloxacin, levofloxacin, lomefloxacin, ofloxacin, pefloxacin, sparfloxacin and trovafloxacin against gram-positive and gram-negative pathogens from respiratory tract infections. Journal of Antimicrobial Chemotherapy. 1997;40(5):745-747. View Source
